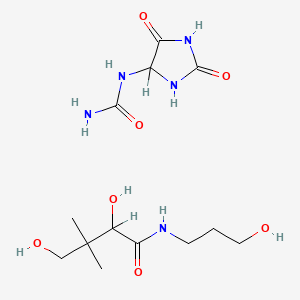
2,4-dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutanamide;(2,5-dioxoimidazolidin-4-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutanamide;(2,5-dioxoimidazolidin-4-yl)urea is a complex organic compound with a unique structure that combines multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutanamide;(2,5-dioxoimidazolidin-4-yl)urea involves multiple steps, starting with the preparation of the individual components. The reaction typically involves the condensation of 2,4-dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutanamide with (2,5-dioxoimidazolidin-4-yl)urea under controlled conditions. The reaction conditions, such as temperature, pH, and solvent, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high efficiency, minimal waste, and consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
2,4-dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutanamide;(2,5-dioxoimidazolidin-4-yl)urea can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of hydroxyl, amide, and urea functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the hydroxyl groups.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the amide or urea groups using reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
科学的研究の応用
2,4-dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutanamide;(2,5-dioxoimidazolidin-4-yl)urea has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,4-dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutanamide;(2,5-dioxoimidazolidin-4-yl)urea involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2,4-dihydroxy-N-(2-hydroxyethyl)-3,3-dimethylbutanamide
- 2,4-dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylpentanamide
- (2,5-dioxoimidazolidin-4-yl)thiourea
Uniqueness
2,4-dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutanamide;(2,5-dioxoimidazolidin-4-yl)urea stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
71673-21-7 |
|---|---|
分子式 |
C9H19NO4.C4H6N4O3 C13H25N5O7 |
分子量 |
363.37 g/mol |
IUPAC名 |
2,4-dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutanamide;(2,5-dioxoimidazolidin-4-yl)urea |
InChI |
InChI=1S/C9H19NO4.C4H6N4O3/c1-9(2,6-12)7(13)8(14)10-4-3-5-11;5-3(10)6-1-2(9)8-4(11)7-1/h7,11-13H,3-6H2,1-2H3,(H,10,14);1H,(H3,5,6,10)(H2,7,8,9,11) |
InChIキー |
DMVGDAWWCIUOJI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CO)C(C(=O)NCCCO)O.C1(C(=O)NC(=O)N1)NC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















